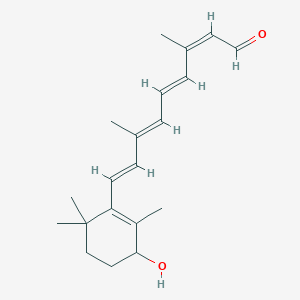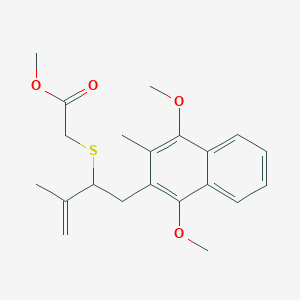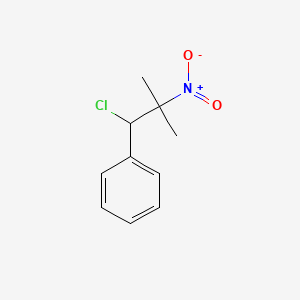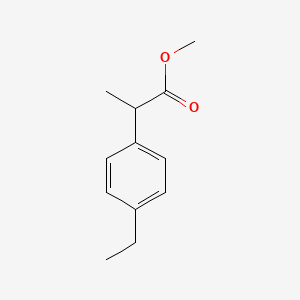
Biuret-15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biuret-15N3 is a stable isotope-labeled compound with the molecular formula H2N(CO)NH(CO)NH2, where the nitrogen atoms are enriched with the isotope nitrogen-15. This compound is primarily used in scientific research to study nitrogen metabolism and protein synthesis due to its isotopic labeling, which allows for precise tracking and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Biuret-15N3 can be synthesized through the reaction of urea-15N2 with ammonium carbonate-15N under controlled conditions. The reaction typically involves heating the reactants to a temperature range of 140-160°C, which facilitates the formation of this compound through the condensation of urea molecules.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic principles but on a larger scale. The process includes the careful control of temperature and pressure to ensure the efficient conversion of urea-15N2 to this compound. The product is then purified through crystallization and filtration techniques to achieve the desired isotopic purity and chemical purity.
Análisis De Reacciones Químicas
Types of Reactions: Biuret-15N3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cyanuric acid-15N3 under specific conditions.
Reduction: Reduction reactions involving this compound can lead to the formation of urea-15N2.
Substitution: this compound can participate in substitution reactions where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyanuric acid-15N3
Reduction: Urea-15N2
Substitution: Various substituted biuret derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Biuret-15N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of nitrogen metabolism and protein synthesis.
Biology: Employed in metabolic labeling experiments to track nitrogen incorporation into biomolecules.
Medicine: Utilized in diagnostic assays to measure protein concentrations in biological samples.
Industry: Applied in the production of stable isotope-labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of biuret-15N3 involves its incorporation into metabolic pathways where nitrogen is a key component. The isotopic labeling allows researchers to track the movement and transformation of nitrogen atoms within biological systems. This provides valuable insights into nitrogen metabolism, protein synthesis, and other biochemical processes.
Comparación Con Compuestos Similares
Biuret-13C2: A stable isotope-labeled compound with carbon-13 enrichment.
Urea-15N2: A simpler nitrogen-labeled compound used in similar metabolic studies.
Cyanuric acid-15N3: An oxidation product of biuret-15N3 with similar isotopic labeling.
Uniqueness: this compound is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in tracking nitrogen metabolism and studying protein synthesis. Compared to other similar compounds, this compound offers a more detailed and precise analysis of nitrogen-related biochemical processes.
Propiedades
Número CAS |
287484-46-2 |
|---|---|
Fórmula molecular |
C₂H₅¹⁵N₃O₂ |
Peso molecular |
106.06 |
Sinónimos |
Imidodicarbonic-15N di(amide-15N); Allophanamide-15N3; Allophanic Acid Amide-15N3; Allophanimidic Acid-15N3; Carbamylurea-15N3; Desmodeyn 75-15N3; Dicarbamylamine-15N3; HO-1-15N3; HO 1 (Biuret)-15N3; Isobiuret-15N3; N 75-15N3; NSC 8020-15N3; (aminoca |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








